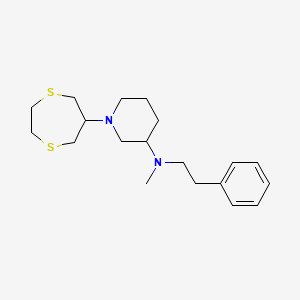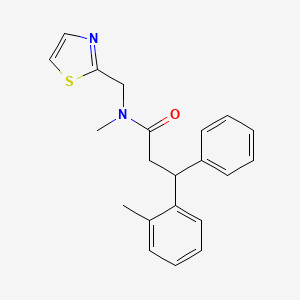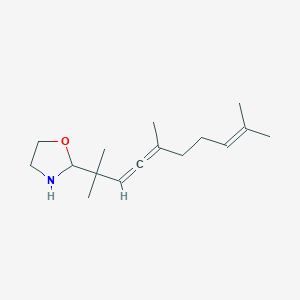
3-Amino-5-(3-methylphenyl)cyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5-(3-methylphenyl)cyclohex-2-en-1-one is an organic compound that belongs to the class of cyclohexenones. This compound is characterized by the presence of an amino group at the 3-position and a 3-methylphenyl group at the 5-position of the cyclohexenone ring. It is a versatile intermediate used in the synthesis of various heterocyclic compounds and has applications in multiple fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(3-methylphenyl)cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the reaction of 3-methylphenylhydrazine with cyclohex-2-en-1-one under acidic conditions. The reaction typically proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to yield the desired product. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, and a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling parameters such as temperature, reaction time, and the concentration of reactants. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-5-(3-methylphenyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexanone ring.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce cyclohexanones. Substitution reactions can lead to a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-Amino-5-(3-methylphenyl)cyclohex-2-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 3-Amino-5-(3-methylphenyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The amino group and the cyclohexenone ring can participate in various biochemical reactions, influencing enzyme activity and cellular processes. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-5,5-dimethylcyclohex-2-en-1-one: This compound has a similar structure but with two methyl groups at the 5-position instead of a 3-methylphenyl group.
3-Amino-2-cyclohexen-1-one: Lacks the 3-methylphenyl group, making it a simpler analog.
5,5-Dimethyl-1,3-cyclohexanedione (Dimedone): A related compound used in similar synthetic applications.
Uniqueness
3-Amino-5-(3-methylphenyl)cyclohex-2-en-1-one is unique due to the presence of the 3-methylphenyl group, which can influence its reactivity and interactions with other molecules. This structural feature may enhance its utility in specific synthetic and research applications compared to its simpler analogs.
Propiedades
IUPAC Name |
3-amino-5-(3-methylphenyl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-9-3-2-4-10(5-9)11-6-12(14)8-13(15)7-11/h2-5,8,11H,6-7,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDWSPSKPFZFJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CC(=CC(=O)C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(5-isoquinolinyloxy)methyl]-N-methyl-N-(tetrahydro-3-furanyl)-3-isoxazolecarboxamide](/img/structure/B5980523.png)

![N-(1,1-dioxidotetrahydro-3-thienyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5980525.png)
![2-{[3,5-dimethyl-1-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)-1H-pyrazol-4-yl]thio}-N-(4-isopropylphenyl)acetamide](/img/structure/B5980530.png)
![1-[3,7-Dimethyloct-6-enyl(2-hydroxypropyl)amino]propan-2-ol](/img/structure/B5980531.png)

![2-(4-fluorophenyl)-1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}piperidine](/img/structure/B5980550.png)


![ethyl 4,5-dimethyl-2-({[4-(2-pyridinyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5980567.png)

![1,3-benzodioxol-5-yl(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)methanone](/img/structure/B5980579.png)
![2-{5-[(4-methyl-1-piperazinyl)carbonyl]-4,5-dihydro-3-isoxazolyl}phenol](/img/structure/B5980591.png)
![[5-(1,3-Benzodioxol-5-yl)-1,2-oxazol-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B5980596.png)
